Endoxifen

説明

Historical Context of Endoxifen Discovery and Initial Research Trajectories

The journey of this compound research is intrinsically linked to the history of tamoxifen (B1202). Tamoxifen, initially synthesized in the 1960s, was approved by the US Food and Drug Administration (FDA) in 1977 for the treatment of metastatic breast cancer. nih.gov Over the subsequent decades, its use expanded, becoming a cornerstone therapy for estrogen receptor (ER)-positive breast cancer. nih.gov

The understanding that tamoxifen is a "pro-drug," meaning it requires metabolic activation in the body to exert its therapeutic effect, was a pivotal development. sciencedaily.com Early research focused on identifying the metabolites responsible for tamoxifen's antiestrogenic activity. Initially, 4-hydroxytamoxifen (B85900) (4-HT) was thought to be the primary active metabolite. aacrjournals.orgclinpgx.org However, further investigation into tamoxifen's complex metabolism revealed the presence of another significant metabolite.

This compound's Significance as a Key Active Metabolite of Tamoxifen in Research

Subsequent research firmly established this compound as the primary active metabolite responsible for the effectiveness of tamoxifen in treating breast cancer. sciencedaily.comyoutube.com Several key findings underscore its significance:

Potency and Receptor Affinity: In vitro studies have shown that this compound is a potent antiestrogen. aacrjournals.org It exhibits a binding affinity for the estrogen receptor that is 30 to 100 times greater than that of tamoxifen itself. tandfonline.comnih.gov Its potency is considered equipotent to 4-hydroxytamoxifen in its ability to bind to the estrogen receptor and suppress the proliferation of ER-dependent breast cancer cells. aacrjournals.org

Plasma Concentrations: A crucial factor in this compound's importance is its concentration in the plasma of patients taking tamoxifen. This compound is present at concentrations five to ten times higher than 4-hydroxytamoxifen, making it the most abundant active metabolite. tandfonline.comnih.gov

Mechanism of Action: Research has revealed that this compound's mechanism of action may differ from that of other tamoxifen metabolites. youtube.com Studies have shown that this compound not only blocks the estrogen receptor's transcriptional activity but also targets the estrogen receptor α (ERα) for degradation by the proteasome. aacrjournals.orgmdpi.com This degradation of the receptor itself represents a distinct and potent mechanism of antiestrogenic action. aacrjournals.org

Role of CYP2D6: The enzyme CYP2D6 is critical for the conversion of the primary metabolite N-desmethyltamoxifen to this compound. encyclopedia.pubnih.gov Genetic variations in the CYP2D6 gene can lead to decreased or absent enzyme activity, resulting in lower plasma concentrations of this compound and potentially reduced benefit from tamoxifen therapy. nih.gov This has led to the hypothesis that CYP2D6 genotype could serve as a biomarker for tamoxifen effectiveness. nih.gov

| Compound | Relative Binding Affinity for Estrogen Receptor (Compared to Tamoxifen) | Typical Plasma Concentration in Patients on Tamoxifen | Primary Forming Enzyme |

|---|---|---|---|

| Tamoxifen | 1x | ~134 ng/mL | N/A (Parent Drug) |

| 4-hydroxytamoxifen (4-HT) | 30-100x higher | ~3 ng/mL | CYP2D6 |

| N-desmethyltamoxifen | Similar to Tamoxifen | ~278 ng/mL | CYP3A4/5 |

| This compound | 30-100x higher | ~24 ng/mL | CYP2D6 (from N-desmethyltamoxifen) |

Current Status of this compound in Preclinical and Clinical Research Development

The recognition of this compound's central role in tamoxifen's efficacy has led to the development of this compound itself as a potential therapeutic agent. The rationale is that direct administration of this compound could bypass the variability in metabolic activation associated with CYP2D6, thereby providing a more consistent and effective treatment for all patients, regardless of their genotype. nih.gov

Preclinical Research: Preclinical studies have consistently demonstrated this compound's superior antitumor activity compared to tamoxifen. mayoclinic.org In laboratory experiments, higher concentrations of this compound led to greater inhibition of breast cancer cell growth. cancer.gov It has also been shown to be effective against tamoxifen-resistant breast cancer cell lines. nih.gov

Clinical Research: The promising preclinical data prompted the initiation of clinical trials to evaluate the safety and efficacy of an oral formulation of Z-endoxifen.

Phase I Trials: The first-in-human Phase I studies of Z-endoxifen began in 2011, enrolling women with metastatic breast cancer that had progressed on standard endocrine therapies. cancer.govascopubs.org These trials successfully established the safety of this compound and demonstrated that it could achieve therapeutic concentrations in the blood, independent of a patient's CYP2D6 metabolism. ascopubs.orgyoutube.com Encouragingly, these early trials also showed evidence of antitumor activity, with some patients who had previously failed tamoxifen and other therapies experiencing tumor regression. youtube.com

Phase II Trials: Following the success of Phase I trials, Phase II studies were initiated to further evaluate this compound's efficacy. One such trial is the EVANGELINE trial, a randomized Phase II study comparing Z-endoxifen with exemestane plus goserelin as neoadjuvant treatment for premenopausal women with ER+/HER2- breast cancer. ascopubs.org Another active Phase II trial is the DCIS: RECAST Trial, which is re-evaluating conditions for active surveillance suitability as a treatment for ductal carcinoma in situ. cancer.gov

| Trial Name/Identifier | Phase | Status | Condition | Intervention | Locations |

|---|---|---|---|---|---|

| (Z)-Endoxifen for the Treatment of Premenopausal Women With ER+/HER2- Breast Cancer | Phase 2 | Active | ER-Positive, HER2-Negative Breast Cancer | (Z)-endoxifen | 6 locations |

| DCIS: RECAST Trial | Phase 2 | Active | Ductal Carcinoma In Situ | (Z)-endoxifen | 12 locations |

| I-SPY TRIAL | Phase 2 | Active | Breast Cancer | (Z)-endoxifen among other novel agents | 33 locations |

Overview of this compound's Expanding Research Landscape Beyond Breast Cancer

While the primary focus of this compound research has been on breast cancer, its unique pharmacological properties have prompted investigations into its potential therapeutic applications in other conditions.

A significant area of this expanded research is in the treatment of bipolar disorder . This compound is a potent inhibitor of protein kinase C (PKC), an enzyme implicated in the pathophysiology of bipolar disorder. nih.govlongdom.org This has led to the hypothesis that this compound could act as a mood stabilizer.

Clinical trials have been conducted to evaluate the efficacy and safety of this compound for the treatment of acute manic episodes in patients with bipolar I disorder. centerwatch.com A Phase II clinical trial demonstrated that this compound, at doses of 4 mg/day and 8 mg/day, significantly reduced manic symptoms as early as four days into treatment. nih.gov A subsequent Phase III trial comparing 8 mg of this compound to divalproex (a standard treatment) found that this compound was efficacious and well-tolerated in patients with acute manic episodes. longdom.orgresearchgate.net Based on these findings, this compound has been approved for the management of manic and mixed episodes related to bipolar I disorder in India. researchgate.netwikipedia.org

The research landscape for this compound continues to evolve, with its potent and multifaceted mechanism of action suggesting potential utility in other areas of medicine that are yet to be fully explored.

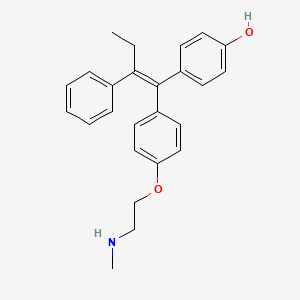

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJBZVSGOZTKRH-IZHYLOQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149880 | |

| Record name | (Z)-Endoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112093-28-4, 110025-28-0 | |

| Record name | Endoxifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112093-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Endoxifen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112093284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Z-Endoxifen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Z)-Endoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 110025-28-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENDOXIFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46AF8680RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Research of Endoxifen

Mechanisms of Action: Elucidating Endoxifen's Biological Pathways

This compound's biological activity is multifaceted, primarily revolving around its interaction with estrogen receptors and its inhibitory effects on protein kinase C. These dual mechanisms contribute to its therapeutic potential in different pathological contexts.

Selective Estrogen Receptor Modulation (SERM) Activity and Estrogen Receptor Binding Affinity

This compound functions as a selective estrogen receptor modulator (SERM), meaning it can act as either an antagonist or a partial agonist of estrogen receptors in a tissue-specific manner. This activity is central to its role in hormone receptor-positive breast cancer. Its efficacy is underpinned by its strong binding affinity for estrogen receptors (ERs). Notably, this compound demonstrates a significantly higher binding affinity for ERs compared to its parent compound, tamoxifen (B1202).

This compound exhibits differential binding affinities for the two main estrogen receptor subtypes, ERα and ERβ. Research has shown that this compound binds with high affinity to ERα, which is the primary driver of proliferation in the majority of breast cancers. While it also binds to ERβ, its affinity for ERα is a key aspect of its anti-proliferative effects in ER-positive breast cancer cells. The presence of ERβ has been shown to sensitize breast cancer cells to the anti-estrogenic actions of this compound nih.gov. In cells expressing both receptor isoforms, this compound exposure can induce the formation of ERα/ERβ heterodimers nih.gov.

| Receptor Subtype | Relative Binding Affinity of this compound | Key Findings |

| Estrogen Receptor Alpha (ERα) | High | This compound binds potently to ERα, competitively inhibiting the binding of estradiol and thereby blocking estrogen-driven gene transcription and cell proliferation. |

| Estrogen Receptor Beta (ERβ) | Moderate to High | The presence of ERβ appears to enhance the anti-estrogenic effects of this compound. This compound has been shown to stabilize ERβ protein levels. nih.gov |

By binding to estrogen receptors, this compound directly influences the transcription of estrogen-responsive genes. In breast cancer cells, it acts as an antagonist, blocking the conformational changes in the ER that are necessary for the recruitment of co-activator proteins to the DNA. This leads to the repression of genes that promote cell cycle progression and proliferation. Studies have demonstrated that this compound is a more potent inhibitor of estrogen-regulated gene expression than tamoxifen itself.

Beyond simple antagonism, this compound has been shown to induce the degradation of the ERα protein. This process occurs via the ubiquitin-proteasome pathway. By targeting ERα for destruction, this compound not only blocks its signaling but also reduces the total amount of the receptor available in the cell, leading to a more profound and sustained inhibition of estrogen signaling. This selective degradation of ERα is a key differentiator from other SERMs and contributes to its potent anti-estrogenic effects nih.gov. Research indicates that this compound exposure leads to a significant decrease in ERα RNA expression in hormone-receptor-positive cell lines nih.gov.

Protein Kinase C (PKC) Inhibition and Downstream Signaling Modulation

In addition to its effects on estrogen receptors, this compound is a potent inhibitor of Protein Kinase C (PKC), a family of enzymes that play crucial roles in various cellular signaling cascades. This inhibitory action is independent of its ER-modulating activity and is a key area of investigation for its potential therapeutic use in conditions such as bipolar disorder.

Computational analyses have identified PKCβ as a potential kinase responsible for mediating the effects of this compound on protein phosphorylation nih.govresearchgate.net. Further studies confirmed that this compound binds to and inhibits PKCβ1, leading to the suppression of downstream signaling pathways, such as the AKT pathway, and inducing apoptosis in breast cancer cells nih.govresearchgate.net. The mechanism of inhibition is thought to be allosteric, where Z-endoxifen triggers the recruitment of PKCβI to the plasma membrane but in a non-productive conformation that suppresses its kinase activity researchgate.net.

Research has demonstrated that this compound exhibits a degree of specificity for different PKC isozymes. It has been found to be a more potent inhibitor of PKCβ1 compared to other PKC isoforms nih.govresearchgate.net. This specificity is significant, as overactivity of the PKC signaling pathway has been implicated in the pathophysiology of bipolar disorder nih.govpsychiatrictimes.com.

Studies have shown that patients with bipolar disorder have increased levels and activity of PKC in cortical and platelet samples nih.govnih.gov. The therapeutic efficacy of established mood stabilizers like lithium and valproate is partly attributed to their ability to inhibit PKC nih.govpsychiatrictimes.com. This compound, being a direct and potent PKC inhibitor, has been investigated as a novel treatment for mania in bipolar disorder researchgate.netnih.gov. Its ability to cross the blood-brain barrier makes it a promising candidate for targeting central nervous system PKC overactivity psychiatrictimes.com. Specifically, this compound inhibits the conventional PKCβ1 isozyme, which is involved in mood regulation nih.gov.

| PKC Isozyme | Effect of this compound | Relevance in Bipolar Disorder Research |

| PKCβ1 | Potent Inhibition | Overactivity of PKC is linked to bipolar disorder. This compound's inhibition of PKCβ1 is a primary mechanism for its antimanic effects. nih.gov |

| Other PKC Isoforms | Less Potent Inhibition | While this compound can inhibit other isoforms, its highest potency is against PKCβ1. nih.govresearchgate.net |

Impact on Neurotransmission Pathways in Bipolar Disorder Research

This compound's therapeutic potential in bipolar disorder is primarily linked to its inhibitory effects on the Protein Kinase C (PKC) intracellular signaling pathway. nih.govnih.gov Bipolar I disorder is associated with overactive PKC signaling, and as a potent PKC inhibitor, this compound presents a novel therapeutic approach. nih.govijocp.com Its inhibitory effect is four times stronger than that of its parent compound, tamoxifen. nih.gov

Research indicates that this compound effectively reduces manic symptoms in patients with bipolar disorder. researchgate.netresearchgate.net Clinical studies have demonstrated significant reductions in scores on the Young Mania Rating Scale (YMRS) in patients treated with this compound, with improvements observed as early as four days into treatment. nih.govresearchgate.net Specifically, this compound is known to inhibit the PKCβ1 isozyme, which downregulates phosphorylation. nih.gov This mechanism is distinct from traditional mood stabilizers like lithium and offers an alternative therapeutic strategy, particularly for patients with certain comorbidities like renal disease. nih.gov The effectiveness of this compound in managing mania supports the crucial role of the PKC signaling pathway in the pathophysiology of bipolar disorder. nih.gov

Estrogen-Independent Mechanisms of Action

While this compound is a potent antiestrogen, its antitumor effects are not solely dependent on its interaction with the estrogen receptor (ER). oup.com Research has uncovered several ER-independent mechanisms through which this compound exerts its effects, including the modulation of critical signaling pathways involved in cell survival and proliferation. researchgate.net These mechanisms contribute to its efficacy, particularly in the context of endocrine-resistant cancers. The development of tamoxifen-sensitive, ER-negative endometrial carcinoma cell lines, such as UM-EC-2, provides an in vitro model for studying these ER-independent actions. umich.edu

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. yuntsg.comnih.gov Hyperactivation of this pathway is a key mechanism in the development of resistance to endocrine therapies in ER-positive breast cancer, as it allows cancer cells to bypass their dependency on estrogen for survival. yuntsg.comnih.gov

This compound's interaction with this pathway is complex. The development of this compound resistance has been linked to the deregulation of the PI3K/Akt/mTOR pathway. researchgate.net This can occur through several mechanisms, including gain-of-function mutations in the PIK3CA gene (which codes for a catalytic subunit of PI3K) or the dysfunction of PTEN, a tumor suppressor that negatively regulates the pathway. researchgate.net Preclinical studies have shown that inhibiting the PI3K/Akt/mTOR pathway can help overcome resistance to endocrine therapies. nih.gov Though direct modulation by this compound is still under investigation, the pathway's role in this compound resistance highlights it as a critical component of this compound's broader mechanism of action and a potential target for combination therapies.

A significant estrogen-independent mechanism of this compound is its ability to induce cell cycle arrest and apoptosis (programmed cell death). nih.gov Studies have shown that treatment with this compound can halt the progression of the cell cycle, preventing cancer cells from dividing. researchgate.netebrary.net This effect is concentration-dependent; high concentrations of this compound lead to a significant induction of cell cycle arrest and markers of apoptosis. nih.govplos.org

Flow cytometry analysis in breast cancer cell lines has demonstrated that tamoxifen and its metabolites can cause cell cycle arrest, often at the G0/G1 or G2/M phase. researchgate.netasianjab.com This arrest prevents the cells from entering the DNA synthesis (S) phase, thereby inhibiting proliferation. ebrary.nettaylorandfrancis.com The induction of apoptosis is another key antitumor effect, eliminating malignant cells. researchgate.net These actions are crucial for its therapeutic effects beyond simple ER antagonism.

Other Identified Molecular Targets and Their Research Implications

Beyond its primary targets, research has identified other molecules and pathways affected by this compound, which have significant research implications.

Estrogen Receptors (ERα and ERβ) : this compound exhibits differential effects on the two estrogen receptors. It targets ERα for proteasomal degradation, similar to pure antiestrogens, while it appears to stabilize ERβ. mdpi.com This dual action may contribute to its potent antitumor effects.

Efflux Transporters : this compound is a substrate for the efflux transporter P-glycoprotein (also known as Multidrug Resistance Protein 1 or ABCB1). researchgate.net This interaction can affect the concentration of this compound within cells and in specific tissues, such as the brain, potentially influencing both its efficacy and resistance mechanisms. researchgate.net

Aromatase : Some studies have suggested that this compound possesses aromatase inhibitory activity, which would further contribute to its antiestrogen effects by reducing the local production of estrogens. researchgate.net

These additional molecular targets demonstrate the complexity of this compound's mechanism of action and provide a basis for understanding its broad therapeutic potential and the development of resistance. mdpi.com

Cellular and Preclinical Models in this compound Research

Development and Characterization of this compound-Sensitive Cell Lines

The study of this compound's mechanisms relies heavily on cellular and preclinical models, particularly this compound-sensitive cell lines. The most commonly used model is the human breast adenocarcinoma cell line, MCF-7 . This cell line is estrogen receptor-positive and has been instrumental in characterizing the molecular effects of this compound and comparing them to tamoxifen and other antiestrogens. nih.govplos.org

Research using MCF-7 cells has allowed for detailed investigations into:

Global gene expression profiles following this compound treatment. nih.govplos.org

this compound's effect on ERα binding to DNA. nih.gov

The induction of apoptosis and cell cycle arrest. nih.gov

The development of this compound-resistant cell lines, which is a critical area of research, originates from these sensitive parent lines. nih.govelsevierpure.comnih.gov For instance, novel this compound-resistant cell lines have been developed by chronically treating sensitive MCF-7 cells with this compound. nih.gov The characterization of these resistant lines is then performed in direct comparison to the original sensitive parental line, highlighting the molecular shifts associated with acquired resistance. nih.govnih.gov This comparative approach is essential for identifying the unique gene signatures and phenotypic changes, such as the loss of ERα expression and estrogen insensitivity, that define this compound resistance. nih.govelsevierpure.com

| Cell Line | Cancer Type | ER Status | Key Use in this compound Research |

| MCF-7 | Breast Adenocarcinoma | Positive | Parent line for studying this compound sensitivity and developing resistant models. Used for gene expression and mechanistic studies. nih.govplos.orgnih.gov |

| UM-EC-2 | Endometrial Carcinoma | Negative | Model for studying ER-independent, tamoxifen/endoxifen-sensitive growth inhibition. umich.edu |

Development and Characterization of this compound-Resistant Cell Lines and Comparative Analyses

The emergence of resistance to endocrine therapies is a significant clinical challenge. To investigate the mechanisms underlying resistance to this compound, researchers have developed and characterized novel this compound-resistant breast cancer cell lines. nih.govelsevierpure.comnih.gov These cell lines serve as crucial tools for understanding the molecular and phenotypic changes that occur when tumors no longer respond to treatment.

In one comprehensive study, this compound-resistant MCF7 and T47D breast cancer cell lines were established through chronic treatment with this compound. nih.gov A comparative analysis of these cell lines with those resistant to 4-hydroxy-tamoxifen (4HT) and fulvestrant (B1683766) (ICI) revealed significant distinctions. nih.govelsevierpure.comnih.gov The this compound-resistant cells were found to be phenotypically and molecularly different from the 4HT-resistant cells, and they more closely resembled the ICI-resistant models. nih.govelsevierpure.comnih.gov

Key characteristics of the this compound-resistant cell lines include the loss of estrogen receptor-alpha (ERα) and progesterone receptor (PR) expression, leading to estrogen insensitivity. nih.govelsevierpure.comnih.gov Furthermore, these cells exhibited unique gene expression signatures and demonstrated notable resistance to a majority of FDA-approved second- and third-line therapies for endocrine-resistant breast cancer. nih.govelsevierpure.comnih.gov In contrast, 4HT-resistant models did not show the same loss of ERα and were still sensitive to other ERα-targeting agents. nih.gov These findings underscore that the mechanisms of resistance to this compound are distinct from those of tamoxifen's other primary active metabolite, 4HT. nih.govelsevierpure.comnih.gov

Morphologically, the resistant cell lines also showed distinct changes. While 4HT-resistant cells tended to grow in tightly packed clusters of smaller cells, the this compound- and ICI-resistant cells were larger and not as densely packed. medicineinnovates.com Proliferation rates also differed, with 4HT-resistant cells growing rapidly in the absence of the drug, whereas this compound- and ICI-resistant cells proliferated more slowly. medicineinnovates.com

| Characteristic | This compound-Resistant Cells | 4HT-Resistant Cells | ICI-Resistant Cells |

|---|---|---|---|

| ERα Expression | Loss | Retained | Loss |

| PR Expression | Loss | Retained | Loss |

| Estrogen Sensitivity | Insensitive | Sensitive | Insensitive |

| Cross-Resistance to other Endocrine Therapies | High | Low | High |

| Morphology | Larger, less packed | Smaller, tightly packed clusters | Larger, less packed |

In Vitro Studies of this compound's Anti-proliferative and Apoptotic Effects

In vitro studies have been instrumental in elucidating the direct effects of this compound on breast cancer cells. These studies have consistently demonstrated the potent anti-proliferative activity of this compound in estrogen receptor-positive (ER+) breast cancer cell lines. nih.gov The anti-proliferative effects of this compound have been shown to be comparable to those of 4-hydroxy-tamoxifen (4HT) when administered at equivalent concentrations. nih.gov

The mechanism of action of this compound is concentration-dependent. nih.gov Pathway analysis of genes regulated by this compound has revealed that higher concentrations of the compound are associated with the induction of cell cycle arrest and markers of apoptosis. nih.gov This suggests that at clinically relevant concentrations, this compound can effectively inhibit the growth of breast cancer cells by halting their progression through the cell cycle and triggering programmed cell death.

Further research has explored the nuances of this compound-induced apoptosis. In long-term estrogen-deprived (LTED) breast cancer cells, which model a state of acquired resistance, this compound was found to not induce apoptosis over a 14-day period, in contrast to other estrogenic compounds. nih.gov This highlights the complex interplay between the cellular context and the pharmacological actions of this compound.

Global gene expression profiling of MCF7 cells treated with this compound, 4HT, and ICI-182,780 (fulvestrant) has shown substantial differences in the transcriptome, indicating that their mechanisms of action are distinct. nih.gov this compound, in particular, was found to regulate a significant number of genes that were not affected by estrogen treatment alone, suggesting functions beyond simple estrogen antagonism. nih.gov

| Cell Line | Effect of this compound | Key Findings |

|---|---|---|

| MCF7 (ER+) | Anti-proliferative, induces cell cycle arrest and apoptosis (at high concentrations) | Mechanism is concentration-dependent. nih.gov |

| MCF-7:5C (LTED) | Does not induce apoptosis | Contrasts with the effects of certain estrogenic compounds in this model. nih.gov |

Xenograft Models and In Vivo Tumor Growth Inhibition Studies

To evaluate the in vivo efficacy of this compound, researchers have utilized xenograft models, where human breast cancer cells are implanted into immunocompromised mice. These preclinical models provide a more complex biological system to study tumor growth and response to treatment.

Studies using the aromatase-expressing MCF7 (MCF7AC1) breast cancer xenograft model have demonstrated that Z-endoxifen is superior to both tamoxifen and letrozole in inhibiting tumor growth. nih.gov This superiority was observed in both treatment-naïve xenografts and in those that had developed resistance to letrozole, highlighting the potential of this compound in overcoming certain forms of endocrine resistance. nih.gov

Pharmacokinetic-pharmacodynamic (PK-PD) modeling has been employed to establish the relationship between this compound concentration and tumor growth inhibition in the MCF7 xenograft model. nih.gov These studies have helped to determine the clinically relevant this compound concentrations required for optimal tumor suppression. nih.gov The results indicated that a steady-state concentration of 53 nM is associated with 100% tumor growth inhibition, a level that is achievable in many patients treated with tamoxifen. nih.gov

Furthermore, in a tamoxifen-insensitive mouse mammary tumorigenesis model (C3(1)/SV40TAg), Z-endoxifen significantly increased tumor latency and reduced tumor growth, whereas tamoxifen did not show efficacy. nih.gov This suggests that this compound may be effective in preventing breast cancers that are resistant to tamoxifen. nih.gov The mechanism behind this in vivo effect was linked to the inhibition of cell proliferation and the creation of a tumor-suppressive microenvironment. nih.gov

| Xenograft Model | Treatment | Outcome |

|---|---|---|

| MCF7AC1 (Aromatase-expressing) | Z-Endoxifen vs. Tamoxifen vs. Letrozole | Z-Endoxifen was superior in inhibiting tumor growth. nih.gov |

| MCF7AC1 (Letrozole-resistant) | Z-Endoxifen | Effective in inhibiting tumor growth. nih.gov |

| MCF7 | This compound (dose-ranging) | Established a PK-PD relationship for tumor growth inhibition. nih.gov |

| C3(1)/SV40TAg (Tamoxifen-insensitive) | Z-Endoxifen vs. Tamoxifen | Z-Endoxifen significantly increased latency and reduced tumor growth. nih.gov |

Exploration of this compound in Triple-Negative Breast Cancer and Ovarian Cancer Models

While the primary focus of this compound research has been on ER+ breast cancer, its potential activity in other cancer types is also being investigated.

In the context of triple-negative breast cancer (TNBC), which lacks the expression of ER, PR, and HER2, studies have shown that higher concentrations of this compound (5 µM and higher) can inhibit the viability of TNBC cells. aacrjournals.orgresearchgate.net This suggests a potential ER-independent mechanism of action. To enhance this activity, a series of this compound-PROTAC (EPrC) compounds were developed. aacrjournals.orgresearchgate.net Three of these EPrC compounds demonstrated significant anti-cancer activity at nanomolar concentrations in both chemosensitive and chemoresistant TNBC cell lines, as well as in patient-derived organoid models. aacrjournals.orgresearchgate.net In contrast, this compound alone had minimal activity at these lower concentrations. aacrjournals.orgresearchgate.net

The investigation of this compound in ovarian cancer is also an emerging area of research. A phase 1 clinical study of Z-endoxifen in patients with advanced solid tumors included individuals with gynecological malignancies. nih.gov The study reported evidence of antitumor activity and prolonged stable disease in some patients, including those with ovarian cancer, even after prior tamoxifen therapy. nih.gov In one specific case, a patient with serous ovarian cancer who had previously been treated with multiple regimens, including tamoxifen, showed a response to Z-endoxifen. nih.gov Additionally, there has been a report of a patient with ovarian cancer beginning treatment with oral this compound following a "Safe to Proceed" letter from the FDA, based on functional molecular genomic testing that indicated a potential for an exceptional tumor response to a combination of this compound and alpelisib. targetedonc.com

| Cancer Type | Model/Study | Key Findings |

|---|---|---|

| Triple-Negative Breast Cancer (TNBC) | In vitro cell lines (chemosensitive and chemoresistant) | High concentrations of this compound inhibit viability. This compound-PROTACs show potent anti-cancer activity at nanomolar concentrations. aacrjournals.orgresearchgate.net |

| Ovarian Cancer | Phase 1 clinical study | Evidence of antitumor activity and prolonged stable disease with Z-endoxifen in some patients. nih.gov |

| Ovarian Cancer | Case Report | A patient began treatment with oral this compound based on genomic testing predicting a positive response. targetedonc.com |

Pharmacology and Metabolism Research of Endoxifen

Pharmacokinetics of Endoxifen

The pharmacokinetics (PK) of this compound have been characterized in both preclinical and clinical studies, revealing important information about its absorption, distribution, and elimination.

Absorption and Bioavailability Studies

Orally administered this compound has been shown to be rapidly absorbed and systemically available wikipedia.org. Studies in female rats and dogs have characterized the oral absorption and bioavailability of this compound. In rats, oral absorption was linear over a range of 20 to 140 mg/kg, with bioavailability exceeding 67%. In dogs, absorption was linear over a range of 15 to 100 mg/kg, with bioavailability greater than 50% aacrjournals.orgnih.govnih.gov. A first-in-human study evaluating single oral doses of this compound in healthy adults reported rapid absorption with a time to peak concentration (Tmax) of 6 ± 2.9 hours ascopubs.org. The same study indicated that oral administration of this compound is systemically bioavailable in healthy adult human subjects and exhibited linear pharmacokinetics over the dose range of 0.5-4 mg ascopubs.org.

Distribution Patterns and Compartmental Modeling

While detailed compartmental modeling specific to this compound distribution is less extensively reported compared to tamoxifen (B1202), some insights are available from pharmacokinetic studies. In some studies utilizing two-compartment models for tamoxifen and its metabolites, the volume of distribution (Vd) for this compound was fixed at 400 L mdpi.com. Tamoxifen itself has a large volume of distribution, ranging from 753 to 1380 L depending on the model used, and is found in high concentrations in various tissues mdpi.comwikipedia.org. Given that this compound is a metabolite of tamoxifen, it is likely to be distributed to similar tissues, although specific this compound distribution patterns are still an area of research.

Elimination Half-Life and Clearance

The elimination half-life of this compound is significantly shorter than that of tamoxifen. Tamoxifen typically has an elimination half-life of 5–7 days, whereas the half-life of this compound ranges from approximately 49.0 to 68.1 hours (2–3 days) for doses between 20 and 160 mg tandfonline.commdpi.comwikipedia.org. In a phase 1 study, the elimination half-life of Z-endoxifen was reported as 30.6–55.9 hours oncotarget.com. Preclinical studies in rats and dogs reported terminal elimination half-life values of 6.3 hours and 9.2 hours, respectively, following intravenous administration aacrjournals.orgnih.gov. Plasma clearance values were reported as 2.4 L/h/kg in rats and 0.4 L/h/kg in dogs aacrjournals.orgnih.gov. Very low amounts of Z-endoxifen (< 0.26% of dose) were excreted in the urine, suggesting that renal function may not necessitate dose adjustment oncotarget.com.

Comparison of this compound Pharmacokinetics with Tamoxifen and Other Metabolites

This compound exhibits distinct pharmacokinetic properties when compared to its parent drug, tamoxifen, and other metabolites like 4-hydroxytamoxifen (B85900) and N-desmethyltamoxifen. While tamoxifen has a prolonged Tmax of 4–7 hours, this compound generally has a shorter Tmax of 2–4 hours tandfonline.commdpi.com. Peak plasma concentrations (Cmax) for this compound are markedly different from tamoxifen. For example, a 20 mg single dose of tamoxifen results in a Cmax of 40 ng/mL, while single doses of 20 mg and 160 mg of Z-endoxifen hydrochloride resulted in Cmax values of 64.8 ng/mL and 635 ng/mL, respectively tandfonline.commdpi.com.

Studies comparing this compound exposure following equivalent doses of this compound and tamoxifen have shown substantially higher this compound concentrations with direct this compound administration. In rats, this compound exposure was 100-fold greater with this compound administration compared to an equivalent dose of tamoxifen. In dogs, this difference was 10-fold aacrjournals.orgnih.govnih.gov. In a human study, 0.5, 1, 2, and 4 mg doses of this compound resulted in significantly higher Cmax values (228% to 3385% higher) compared to the this compound levels achieved with a 20 mg dose of tamoxifen ascopubs.org.

This compound is generally found in higher plasma concentrations than 4-hydroxytamoxifen nih.govtandfonline.comoncotarget.com. While both this compound and 4-hydroxytamoxifen have a high affinity for the estrogen receptor and are significantly more potent than tamoxifen, the higher circulating levels of this compound suggest it is the more clinically relevant active metabolite iitri.orgnih.govtandfonline.com.

This compound Metabolism Pathways and Related Research

This compound is a key secondary metabolite formed during the metabolism of tamoxifen. Its formation is primarily mediated by cytochrome P450 enzymes.

Role of Cytochrome P450 Enzymes (CYP2D6, CYP3A4, CYP3A5) in this compound Formation

Tamoxifen undergoes extensive metabolism primarily through two main pathways: 4-hydroxylation and N-demethylation pharmgkb.org. N-demethylation of tamoxifen to N-desmethyltamoxifen (NDM-tamoxifen) is the main metabolic route, accounting for approximately 92% of tamoxifen metabolism and is primarily catalyzed by CYP3A4 and CYP3A5 nih.govpharmgkb.orghiv-druginteractions.orghiv-druginteractions.org. The 4-hydroxylation pathway, which leads to the formation of 4-hydroxytamoxifen (4-OH tamoxifen), is a minor route contributing about 7% to tamoxifen metabolism and is mediated by multiple CYPs, including CYP2D6, CYP2C9/19, CYP2B6, and CYP3A4 pharmgkb.orghiv-druginteractions.orghiv-druginteractions.orgmdpi.com.

This compound is subsequently formed from these primary metabolites. The major pathway for this compound formation is the hydroxylation of N-desmethyltamoxifen, which is predominantly catalyzed by CYP2D6 nih.govoncotarget.compharmgkb.orghiv-druginteractions.orghiv-druginteractions.orgnih.govmdpi.comtandfonline.comoup.com. This compound can also be formed from 4-hydroxytamoxifen through demethylation, primarily by CYP3A4, although CYP2C19 and CYP2D6 may also play a role in this conversion pharmgkb.orghiv-druginteractions.orghiv-druginteractions.orgmdpi.com.

CYP2D6 is considered a critical enzyme in tamoxifen metabolism due to its central role in the formation of this compound from N-desmethyltamoxifen nih.govtandfonline.com. Genetic variations in the CYP2D6 gene can lead to altered enzyme activity, significantly impacting this compound plasma concentrations nih.govmdpi.commdpi.comnih.gov. Studies have consistently shown that individuals with reduced CYP2D6 activity have lower this compound concentrations nih.govmdpi.commdpi.comresearchgate.net. CYP3A4 and CYP3A5 are primarily involved in the initial N-demethylation of tamoxifen nih.govpharmgkb.orghiv-druginteractions.orghiv-druginteractions.org. While CYP2D6 is the main determinant of this compound levels, research indicates that CYP3A activity also influences tamoxifen to this compound conversion nih.gov.

The high interindividual variability observed in tamoxifen and this compound pharmacokinetics is partly attributed to genetic variations in metabolic enzymes, particularly CYP2D6 and CYP3A4/5 mdpi.com.

Here is a summary of the key pharmacokinetic parameters discussed:

| Parameter | This compound (Human) | Tamoxifen (Human) | This compound (Rat) | This compound (Dog) | Source(s) |

| Elimination Half-Life | 30.6–68.1 hours | 5–7 days | 6.3 hours | 9.2 hours | tandfonline.commdpi.comwikipedia.orgoncotarget.com |

| Tmax (oral) | 2–6 hours | 4–7 hours | Not specified | Not specified | wikipedia.orgtandfonline.comascopubs.orgmdpi.com |

| Cmax (20 mg dose) | 64.8 ng/mL (Z-endoxifen) | 40 ng/mL | Not specified | Not specified | tandfonline.commdpi.com |

| Oral Bioavailability | Systemically available | ~100% | > 67% | > 50% | wikipedia.orgaacrjournals.orgnih.govnih.govascopubs.orgwikipedia.org |

| Clearance | Not specified | 1.2–5.1 L/hour | 2.4 L/h/kg | 0.4 L/h/kg | mdpi.comwikipedia.org |

| Volume of Distribution | ~400 L (in some models) | 753–1380 L | Not specified | Not specified | mdpi.comwikipedia.org |

Note: Some values are approximate or based on specific study conditions.

Phase II Metabolism: Glucuronidation and Sulfation of this compound

Following phase I metabolism, this compound undergoes phase II conjugation, primarily through glucuronidation and sulfation. These reactions increase the water solubility of this compound, facilitating its excretion from the body. iitri.orgnih.gov

Glucuronidation of this compound is predominantly catalyzed by uridine (B1682114) glucuronosyltransferases (UGTs), specifically UGT1A10 and UGT1A8, leading to the formation of this compound O-glucuronide. oup.com While glucuronidation deactivates metabolites and promotes excretion, a significant portion of glucuronidated metabolites in bile can be reabsorbed. nih.gov

Sulfation of this compound is mediated by sulfotransferases (SULTs), including SULT1E1, SULT1A1, and SULT2A1. oup.com These enzymes catalyze the transfer of a sulfonyl group to this compound. plos.org Both the Z and E isomers of this compound can undergo these conjugation reactions, although they may exhibit different affinities for the various UGT and SULT isoenzymes. oup.com

In vitro studies using human hepatocytes have shown that this compound is relatively stable, with levels of this compound glucuronide and this compound sulfate (B86663) being considerably lower than the parent compound after several hours of incubation. iitri.orgaacrjournals.org

Interspecies Comparison of this compound Metabolism in Preclinical Models

Preclinical studies investigating this compound metabolism in various animal species are essential for selecting appropriate models for toxicology and pharmacology assessments. iitri.orgaacrjournals.org In vitro comparisons using hepatocytes from different species have revealed substantial differences in this compound metabolic patterns. iitri.orgaacrjournals.org

This compound glucuronide and this compound sulfate have been identified as the primary metabolites in all species studied, including humans, rats, dogs, rabbits, minipigs, and non-human primates. iitri.orgaacrjournals.org However, the rate and extent of conjugation vary significantly. iitri.orgaacrjournals.org

In human hepatocytes, this compound demonstrated relative stability, with limited formation of glucuronide and sulfate metabolites. iitri.orgaacrjournals.org In contrast, this compound was rapidly and extensively glucuronidated in hepatocytes from rabbits and minipigs, with this compound glucuronide levels exceeding those of the parent drug after 4 hours. iitri.orgaacrjournals.org Sulfation was less prominent in rabbits and minipigs. iitri.orgaacrjournals.org

Rats and dogs exhibited intermediate patterns of this compound metabolism compared to humans, rabbits, and minipigs. iitri.orgaacrjournals.org In rat hepatocytes, this compound levels were slightly higher than this compound glucuronide at 4 hours, with minimal sulfation. iitri.orgaacrjournals.org Dog hepatocytes showed comparable levels of this compound and this compound glucuronide at 4 hours, with sulfation being more significant than in other species. iitri.orgaacrjournals.org Non-human primate hepatocytes showed metabolism patterns most similar to humans, although this compound was somewhat less stable. aacrjournals.org

These interspecies differences highlight the importance of considering metabolic profiles when extrapolating preclinical data to humans. iitri.org

Table 1: In Vitro this compound Metabolism in Hepatocytes Across Species

| Species | This compound Stability (vs. Metabolites at 4 hr) | Primary Phase II Metabolism | Glucuronide Levels (vs. Parent at 4 hr) | Sulfate Levels (vs. Parent at 4 hr) |

| Human | High (>5-fold higher) | Glucuronidation, Sulfation | Lower | Lower |

| Rabbit | Low | Glucuronidation | Very High (>5 times) | Very Low |

| Minipig | Low | Glucuronidation | Very High (>5 times) | Very Low |

| Rat | Moderate (slightly greater) | Glucuronidation | Lower | Low |

| Dog | Moderate (comparable) | Glucuronidation, Sulfation | Comparable | Moderate |

| Non-human Primate | Moderate (approximately 4 times) | Glucuronidation, Sulfation | Lower | Lower |

Impact of Genetic Polymorphisms on this compound Levels and Clinical Outcomes

Genetic variations, particularly in the genes encoding drug-metabolizing enzymes, significantly contribute to the observed inter-individual variability in this compound concentrations. frontiersin.orgmdpi.com The cytochrome P450 2D6 (CYP2D6) enzyme plays a critical role in the formation of this compound from N-desmethyltamoxifen. hematologyandoncology.netguidetopharmacology.orgnih.gov

Numerous genetic variants in the CYP2D6 gene can result in enzymes with reduced or absent activity, leading to altered this compound levels. nih.govoup.com Individuals carrying non-functional or reduced-function CYP2D6 alleles often exhibit lower plasma this compound concentrations compared to those with wild-type alleles. mdpi.comnih.govoup.com Studies have shown a strong association between CYP2D6 genotype and plasma this compound concentrations. oup.comoncotarget.com For instance, plasma this compound concentrations were significantly lower in patients with a CYP2D6 homozygous variant genotype or a heterozygous genotype compared to those with a homozygous wild-type genotype. oup.com

While CYP2D6 genotype is a major determinant of this compound levels, other genetic polymorphisms in enzymes involved in tamoxifen metabolism, such as CYP3A4, CYP3A5, CYP2C9, CYP2C19, and sulfotransferases (e.g., SULT1A1), have also been investigated for their potential influence. oup.comoup.comoncotarget.comeurekaselect.comspringermedizin.de However, the impact of polymorphisms in these other genes on this compound concentrations appears to be less pronounced compared to CYP2D6. oup.comspringermedizin.de Some studies have found associations between SULT1A1 variants and this compound concentrations, with lower activity genotypes potentially leading to higher this compound levels. springermedizin.de

The relationship between CYP2D6 polymorphisms, this compound levels, and clinical outcomes in patients treated with tamoxifen has been a subject of extensive research and some debate. frontiersin.orgnih.govnih.gov While some studies suggest an association between reduced CYP2D6 activity, lower this compound levels, and potentially inferior clinical outcomes in certain patient populations, particularly postmenopausal women with early breast cancer, other studies have not found a clear correlation. nih.govoncotarget.comnih.gov The inconsistencies may be attributed to various factors, including study design, patient heterogeneity, and the complex metabolic pathways of tamoxifen. nih.govoncotarget.com

Despite the ongoing discussion, the strong influence of CYP2D6 genotype on this compound exposure is well-established. mdpi.comoup.com

Table 2: Impact of CYP2D6 Genotype on Plasma this compound Concentrations

| CYP2D6 Genotype | Plasma this compound Concentration (nM) (95% CI) | Statistical Significance (vs. Homozygous Wild-Type) |

| Homozygous Wild-Type | 78.0 (65.9 to 90.1) | - |

| Heterozygous Variant | 43.1 (33.3 to 52.9) | P = 0.003 |

| Homozygous Variant | 20.0 (11.1 to 28.9) | P = 0.003 |

Data based on a study of plasma this compound concentrations after 4 months of tamoxifen therapy. oup.com

Drug-Drug Interactions Affecting this compound Levels and Research on Clinical Relevance

This compound levels can be significantly impacted by co-administered medications that interact with the enzymes involved in its metabolism, particularly CYP2D6 and CYP3A4. frontiersin.orgoup.comd-nb.info

Strong inhibitors of CYP2D6 can substantially reduce the formation of this compound, leading to lower plasma concentrations. nih.govoup.comd-nb.info Selective serotonin (B10506) reuptake inhibitors (SSRIs) are a class of drugs known for their CYP2D6 inhibitory properties. oup.comecancer.org Studies have shown that co-administration of potent CYP2D6 inhibitors like paroxetine (B1678475) can lead to a significant decrease in this compound plasma concentrations. oup.comecancer.org For example, one study reported a 58% to 64% decrease in this compound levels in patients with wild-type CYP2D6 genotype taking paroxetine. ecancer.org Even in patients with non-functional CYP2D6 genotypes, paroxetine can further reduce this compound levels. ecancer.org Weaker CYP2D6 inhibitors, such as venlafaxine, may also lead to a slight reduction in this compound concentrations. oup.com

CYP3A4 is also involved in the formation of this compound, and inhibitors or inducers of this enzyme can potentially alter this compound levels. frontiersin.orgd-nb.info Strong CYP3A4 inducers have been shown to dramatically reduce this compound concentrations. frontiersin.org The clinical relevance of these drug-drug interactions on tamoxifen efficacy is an area of ongoing research and discussion. nih.govd-nb.info While some evidence suggests that reduced this compound levels due to drug interactions might impact clinical outcomes, particularly with strong CYP2D6 inhibitors, more prospective data are needed to confirm these associations definitively. nih.govd-nb.info The complex pharmacokinetics of tamoxifen, involving multiple enzymes and transporters, adds to the complexity of predicting the outcome of drug interactions. d-nb.info

Influence of Diet and Other Factors on this compound Metabolism

Beyond genetic polymorphisms and drug-drug interactions, other factors, including diet, may potentially influence this compound metabolism and levels.

Research into the impact of dietary components on tamoxifen and this compound pharmacokinetics is an evolving area. Some studies have explored the effects of specific dietary supplements or foods on this compound concentrations. For instance, green tea, which contains epigallocatechin-3-gallate (EGCG), has been investigated for its potential to alter tamoxifen metabolism. researchgate.netnih.govbohrium.com While preclinical studies in rats suggested that EGCG might affect CYP3A4-mediated metabolism and transporter activity in a dose-dependent manner, a clinical cross-over trial in breast cancer patients found no significant pharmacokinetic interaction between green tea supplements and tamoxifen or this compound levels. nih.govbohrium.com

Recent studies have also explored the potential of diet-derived compounds as biomarkers for CYP2D6 activity, which could indirectly reflect this compound formation. nih.gov For example, solanidine (B192412), a glycoalkaloid found in potatoes, undergoes CYP2D6-mediated metabolism. nih.gov The ratios of solanidine metabolites, such as 4-OH-solanidine/solanidine and SSDA/solanidine, have shown correlation with this compound levels and can potentially serve as biomarkers for CYP2D6 activity and the impact of drug interactions. nih.gov

Other factors, such as age and body mass index (BMI), have also been investigated for their potential association with this compound levels, although findings have been inconsistent across studies. mdpi.com The gut microbiota is another area of emerging research, with studies exploring its potential influence on tamoxifen metabolism, although significant correlations with this compound levels have not yet been definitively established. researchgate.net

Research continues to explore the various factors that contribute to the variability in this compound exposure, aiming to optimize tamoxifen therapy through a better understanding of its complex pharmacology.

Therapeutic Applications and Clinical Research of Endoxifen

Endoxifen in Breast Cancer Research

Clinical research has focused on evaluating the efficacy of Z-endoxifen, the active isomer of this compound, in estrogen receptor-positive (ER+) breast cancer. nih.gov Studies have explored its role in metastatic disease, as a neoadjuvant treatment, and its potential for risk reduction.

Clinical Efficacy in Estrogen Receptor-Positive (ER+) Breast Cancer

This compound's high affinity for the estrogen receptor and its potent inhibition of estrogen-dependent cell proliferation form the basis of its clinical investigation in ER+ breast cancer. nih.govnih.gov

This compound has demonstrated promising antitumor activity in patients with ER+ metastatic breast cancer, particularly in those who have developed resistance to other endocrine therapies. A phase I first-in-human study of Z-endoxifen in women with ER+ metastatic breast cancer that had progressed on standard anti-estrogen therapies, including tamoxifen (B1202) and aromatase inhibitors, showed that the treatment was safe and resulted in tumor shrinkage. mayoclinic.org Some patients experienced prolonged anticancer benefits, in some cases lasting more than two years. mayoclinic.org

In a randomized phase II trial comparing Z-endoxifen with tamoxifen in postmenopausal women with metastatic ER+, HER2-negative breast cancer who had progressed on aromatase inhibitors, Z-endoxifen showed encouraging results. researchgate.net For patients who had not received prior CDK4/6 inhibitor therapy, Z-endoxifen significantly prolonged progression-free survival compared to tamoxifen. researchgate.net The clinical benefit rate for patients who crossed over to Z-endoxifen after progressing on tamoxifen was 28%. researchgate.net

Progression-Free Survival in CDK4/6i-Naïve Patients

| Treatment | Median Progression-Free Survival (Months) | Hazard Ratio (95% CI) | P-value |

|---|---|---|---|

| Z-Endoxifen | 7.2 | 0.42 (0.22-0.80) | 0.002 |

| Tamoxifen | 2.4 |

While 5 to 10 years of adjuvant tamoxifen significantly reduces the risk of recurrence and mortality in ER+ breast cancer, its effectiveness can be diminished in individuals with low CYP2D6 enzyme activity, leading to lower this compound concentrations. nih.govnih.gov This has prompted the consideration of direct this compound administration in the adjuvant setting to bypass the variability of tamoxifen metabolism. Although direct clinical trial data on this compound as an adjuvant therapy is still emerging, its potential to provide therapeutic concentrations of the active metabolite to all patients, regardless of their CYP2D6 genotype, makes it a compelling area of investigation. nih.gov The goal would be to offer a more consistently effective adjuvant endocrine therapy.

Research in Ductal Carcinoma In Situ (DCIS) and Breast Density Reduction

Research has extended to the potential of this compound in the management of non-invasive breast cancer and in reducing breast density, a known risk factor for developing breast cancer.

For Ductal Carcinoma In Situ (DCIS), endocrine therapy is used to reduce the risk of future invasive cancer. nih.gov While tamoxifen is a standard option, research is exploring more targeted approaches. A clinical trial is currently investigating the use of a transdermal gel formulation of 4-hydroxytamoxifen (B85900), a primary metabolite of tamoxifen and a precursor to this compound, for women with DCIS to see if it can reduce cell proliferation within the DCIS lesions. nih.govnih.govcenterwatch.com

In the area of breast density, a phase 2 trial (KARISMA-Endoxifen) found that low doses of oral Z-endoxifen significantly reduced mammographic breast density in premenopausal women compared with a placebo. onclive.com After six months, women taking 1 mg and 2 mg of Z-endoxifen experienced a mean reduction in breast density of 19.3% and 26.5%, respectively. onclive.com This is significant as a reduction in breast density is associated with a decreased risk of breast cancer.

Mammographic Breast Density Reduction with Z-Endoxifen

| Treatment Group | Mean Change in Mammographic Breast Density |

|---|---|

| Z-Endoxifen (1 mg) | -19.3% |

| Z-Endoxifen (2 mg) | -26.5% |

| Placebo | Not specified as significantly lower |

Comparative Studies with Tamoxifen and Other Endocrine Therapies

Direct comparisons between this compound and other endocrine therapies are crucial to establishing its clinical utility.

A key advantage of this compound over tamoxifen is its circumvention of the CYP2D6 metabolic pathway. mayoclinic.org This is particularly relevant for patients who are "poor metabolizers" and may not achieve therapeutic levels of this compound from a standard dose of tamoxifen. nih.gov In preclinical models, Z-endoxifen has demonstrated more robust antitumor and antiestrogenic activity compared to both tamoxifen and aromatase inhibitor monotherapy. nih.gov In a letrozole-sensitive breast cancer model, Z-endoxifen was superior to tamoxifen in reducing tumor volume. nih.gov In a letrozole-resistant model, Z-endoxifen also significantly reduced tumor volumes compared to tamoxifen, letrozole, and exemestane. nih.gov

Compared to aromatase inhibitors, which are highly effective in postmenopausal women, this compound offers a potential alternative, especially in cases of resistance. ox.ac.ukowise.uk Research has shown that this compound can potently inhibit the growth of ER+/HER2+ breast cancer cells, a subtype that can be resistant to tamoxifen. aacrjournals.org The concentrations of this compound required to inhibit growth in these cells are achievable with direct administration, suggesting it could overcome de novo tamoxifen resistance in this patient population. aacrjournals.org

Biomarkers of Response to this compound Therapy in Breast Cancer

The identification of reliable biomarkers is crucial for predicting response to this compound therapy, allowing for the personalization of treatment for patients with breast cancer. Several key biomarkers have been investigated to gauge the potential efficacy of this compound.

Ki-67 as a Proliferation Marker

The Ki-67 protein is a well-established marker of cellular proliferation in tumors. A decrease in Ki-67 expression following treatment is often indicative of a positive therapeutic response. In a phase II clinical trial, the use of oral this compound in the "window of opportunity" between breast cancer diagnosis and surgery demonstrated a significant impact on tumor cell proliferation as measured by Ki-67.

| Parameter | Result | Statistical Significance |

|---|---|---|

| Average Reduction in Ki-67 | 74% | p = 0.031 |

| Patients with >50% Ki-67 Reduction | 100% of the initial cohort | |

| Post-treatment Ki-67 Level | Below 25% for all patients at surgery | N/A |

Functional Tumor Volume (FTV) as a Treatment Response Indicator

Functional Tumor Volume (FTV), assessed through dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI), is an emerging biomarker for predicting response to neoadjuvant treatment in breast cancer. quantumleaphealth.orgmdpi.com FTV measures the volume of the actively enhancing, and therefore more vascular and metabolically active, portion of a tumor. Studies have shown that changes in FTV during neoadjuvant chemotherapy can predict recurrence-free survival. nih.gov

While FTV has been validated as a predictive biomarker for various neoadjuvant therapies, there is currently a lack of specific research directly evaluating Functional Tumor Volume as a response indicator for this compound therapy. The existing literature focuses on its utility in the context of chemotherapy and other endocrine treatments. Therefore, the role of FTV in predicting response to this compound remains an area for future investigation.

Estrogen and Progesterone Receptor Expression Levels

The expression levels of estrogen receptor (ER) and progesterone receptor (PR) are fundamental biomarkers in breast cancer, dictating the use of endocrine therapies. This compound exerts its therapeutic effect by binding to the estrogen receptor. The impact of this compound on the expression levels of these receptors is an area of active investigation.

A phase II clinical trial evaluating this compound in the neoadjuvant setting for ER+/HER2- breast cancer includes the drug's impact on estrogen and progesterone receptor expression levels as a key secondary endpoint. escholarship.org Preclinical studies have also shed light on this compound's interaction with these pathways. In MCF-7 breast cancer cells, which are ER-positive, both this compound and 4-hydroxy-tamoxifen have been shown to decrease 17β-estradiol-induced progesterone receptor mRNA expression with similar potency, indicating a direct anti-estrogenic effect on a key downstream target. nih.gov

CYP2D6 Genotype and this compound Plasma Concentrations as Predictive Biomarkers

The conversion of tamoxifen to its active metabolite, this compound, is primarily catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme. The gene encoding CYP2D6 is highly polymorphic, leading to significant inter-individual variability in enzyme activity. This genetic variation is a critical determinant of this compound plasma concentrations and, consequently, tamoxifen efficacy.

Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype:

Poor Metabolizers (PMs): Carry two non-functional alleles.

Intermediate Metabolizers (IMs): Carry one reduced-function and one non-functional allele, or two reduced-function alleles.

Extensive (Normal) Metabolizers (EMs): Have two functional alleles.

Ultrarapid Metabolizers (UMs): Possess multiple copies of functional alleles.

Numerous studies have demonstrated a strong correlation between CYP2D6 genotype and this compound plasma concentrations. Patients with PM or IM phenotypes have significantly lower this compound levels compared to EMs. mdpi.complos.org For instance, one study found that the median this compound plasma concentration was higher in normal metabolizers (18 ng/ml) compared to intermediate metabolizers (13 ng/ml). mdpi.com

A threshold for this compound concentration has been suggested for optimal therapeutic effect, with levels below a certain point being associated with a higher risk of breast cancer recurrence. quantumleaphealth.orgonclive.com This has led to the proposal of therapeutic drug monitoring of this compound levels to guide tamoxifen dosing. onclive.com The direct administration of this compound is being investigated as a strategy to bypass the variability introduced by CYP2D6 metabolism, ensuring that all patients achieve therapeutic plasma concentrations.

| CYP2D6 Metabolizer Phenotype | Typical Allele Combination | Resulting this compound Plasma Concentration | Associated Clinical Outcome with Tamoxifen |

|---|---|---|---|

| Poor (PM) | Two non-functional alleles | Significantly lower | Potentially reduced efficacy, higher recurrence risk |

| Intermediate (IM) | One reduced-function and one non-functional allele, or two reduced-function alleles | Lower | Potentially reduced efficacy |

| Extensive (Normal) (EM) | Two functional alleles | Normal/Therapeutic | Expected therapeutic benefit |

| Ultrarapid (UM) | Multiple copies of functional alleles | Higher | Expected therapeutic benefit |

This compound in Bipolar Disorder Research

Beyond its application in oncology, this compound has been investigated as a potential therapeutic agent for bipolar disorder, primarily due to its inhibitory effects on protein kinase C (PKC), a signaling pathway implicated in the pathophysiology of the condition.

Clinical Efficacy in Manic Episodes of Bipolar I Disorder

Clinical trials have explored the efficacy of this compound in the treatment of acute manic or mixed episodes in patients with Bipolar I Disorder. A double-blind, active-controlled study demonstrated that this compound has significant antimanic properties. quantumleaphealth.org

In this study, patients receiving this compound showed a significant improvement in mania symptoms, as measured by the Young Mania Rating Scale (YMRS), as early as four days into treatment, with the effect persisting throughout the 21-day trial period. quantumleaphealth.org At the end of the study, the response rates, defined as a 50% or greater improvement in YMRS scores, were notable. quantumleaphealth.org A systematic review of the available evidence, including two clinical trials and several case reports, concluded that while existing research suggests short-term efficacy for this compound in manic episodes, further studies are needed to establish its broader role in the management of bipolar disorder.

| Treatment Group | Response Rate (≥50% YMRS Improvement) |

|---|---|

| This compound (4 mg/day) | 44.44% |

| This compound (8 mg/day) | 64.29% |

Exploration of this compound in Depressive Phases of Bipolar Affective Disorder

While not officially approved for the depressive phases of bipolar affective disorder, preliminary research suggests a potential role for this compound in managing these symptoms. A case series involving four male patients diagnosed with bipolar affective disorder (as per ICD-10 criteria) in their depressive phase reported notable improvements after six weeks of treatment. bjpsychiatry.org The study documented a reduction in scores on the Montgomery-Åsberg Depression Rating Scale (MADRS), alongside improvements in the Young Mania Rating Scale (YMRS) and Clinical Global Impressions (CGI) scales. bjpsychiatry.org These initial findings suggest that further investigation through long-term, prospective longitudinal studies is warranted to establish the efficacy and safety of this compound as either a monotherapy or an adjunctive treatment for depressive episodes in both unipolar and bipolar disorders. bjpsychiatry.org It is hypothesized that this compound's mechanism of action in mood regulation may involve its activity as a selective estrogen receptor modulator (SERM), influencing neurotransmitter systems in the brain. bjpsychiatry.org

| Number of Patients | Diagnosis | Key Outcome Measures | Reported Findings |

|---|---|---|---|

| 4 | Bipolar Affective Disorder, Depressive Phase | MADRS, YMRS, CGI | Improvement in MADRS, YMRS, and CGI scores from baseline to 6 weeks. |

Research on Protein Kinase C (PKC) Inhibition as a Therapeutic Mechanism

A significant aspect of this compound's therapeutic potential, particularly in bipolar disorder, is its function as an inhibitor of Protein Kinase C (PKC). nih.govnih.gov Excessive activation of the PKC signaling pathway is believed to contribute to the symptoms of bipolar disorder. nih.gov this compound is an active metabolite of tamoxifen and has demonstrated a more potent inhibitory effect on PKC than its parent compound. nih.govlongdom.org Specifically, research has shown that this compound exhibits a fourfold higher potency in inhibiting PKC compared to tamoxifen. nih.gov

In the context of cancer research, studies have identified Protein Kinase C beta 1 (PKCβ1) as a direct target of this compound. nih.govaacrjournals.org Computational analysis and subsequent experimental validation confirmed that this compound binds to and inhibits PKCβ1 kinase activity more potently than other PKC isoforms. nih.govresearchgate.net This inhibition of PKCβ1 by this compound leads to a cascade of downstream effects, including the suppression of AKT signaling, which is a pathway involved in cell proliferation and survival. nih.govresearchgate.net This mechanism, independent of its estrogen receptor modulation, may contribute to its antitumor activities. researchgate.net The inhibition of the PKC signaling pathway is a key mechanism through which this compound is thought to exert its antimanic effects in bipolar disorder. nih.govijmedicine.com

Comparative Studies with Other Antimanic Agents

Clinical trials have been conducted to evaluate the efficacy of this compound in comparison to established antimanic agents, such as divalproex sodium. A phase III multicenter, double-blind, active-controlled clinical trial demonstrated that this compound has similar efficacy to divalproex in reducing manic symptoms in patients with acute manic episodes with or without mixed features. researchgate.netnih.gov Notably, the study reported that remission was achieved earlier with this compound, with significant improvements on the Young Mania Rating Scale (YMRS) observed as early as day 4. researchgate.netnih.gov

A phase II clinical trial also showed that this compound produced significantly greater improvements on the YMRS at nearly every treatment evaluation point throughout the 21-day study period compared to the active control. nih.gov Furthermore, a phase III trial indicated that this compound treatment resulted in a significant reduction in the total YMRS score from baseline. longdom.org These studies suggest that this compound is a promising agent for the treatment of mania in bipolar I disorder, offering a rapid onset of action. researchgate.netnih.gov

| Study Phase | Comparator | Key Findings |

|---|---|---|

| Phase III | Divalproex Sodium | Similar efficacy in reducing manic symptoms; faster remission with this compound (as early as day 4). researchgate.net |

| Phase II | Divalproex | Significant improvement in YMRS scores as early as 4 days; response rates of 44.44% (4 mg/day) and 64.29% (8 mg/day) at study endpoint. nih.gov |

This compound in Other Solid Tumors and Conditions

Research in Gynecologic Malignancies and Desmoid Tumors

The therapeutic potential of this compound is being explored beyond breast cancer to other solid tumors. A phase 1 study investigated the use of Z-endoxifen in patients with treatment-refractory gynecologic malignancies, desmoid tumors, and other hormone receptor-positive solid tumors. nih.govoncotarget.com The rationale for this exploration is based on previous data showing that tamoxifen can induce responses in a portion of patients with ovarian cancer and that a combination of high-dose tamoxifen with sulindac has led to regressions in patients with desmoid tumors. nih.gov

The phase 1 trial of Z-endoxifen demonstrated evidence of antitumor activity and prolonged stable disease in this patient population, even in individuals who had previously progressed after tamoxifen therapy. nih.govnih.gov Specifically, three patients experienced partial responses, and eight had prolonged stable disease for six or more cycles. nih.govresearchgate.net One patient with a desmoid tumor remained on the study for nearly five years. nih.govnih.gov These findings support further investigation into the efficacy of Z-endoxifen, particularly for patients with desmoid tumors. nih.govnih.gov

Potential Benefits in Bone Health Research

Preclinical studies have indicated that this compound may have beneficial effects on bone health, a significant consideration as some endocrine therapies for breast cancer can have deleterious effects on bone mineral density. aacrjournals.org In vivo studies using ovariectomized mice, a model for postmenopausal bone loss, demonstrated that this compound treatment led to significant increases in bone mineral density and bone mineral content throughout the skeleton. plos.orgnih.gov